Acid-Base Character and Ionization State: pKa Comparison
The compound exhibits a distinct pKa value of 6.05–6.35, positioning it as a weak base. This contrasts sharply with piperazine, a common aliphatic diamine building block with a pKa1 of ~5.33 and pKa2 of ~9.73. The mono-basic nature and specific pKa of the target compound provide a predictable, singular protonation state at physiological pH, which is crucial for consistent target engagement and oral absorption .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 6.05–6.35 (predicted) |
| Comparator Or Baseline | Piperazine (pKa1: 5.33, pKa2: 9.73) |
| Quantified Difference | ~0.7–1.0 unit higher than piperazine's first pKa, but lacks a second basic center |
| Conditions | Potentiometric titration or in silico prediction |
Why This Matters
This specific pKa ensures a single, predictable ionization state, reducing complex speciation issues and enhancing the reliability of in vitro assays and downstream formulation.
